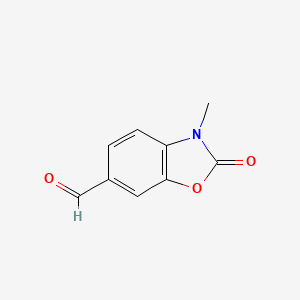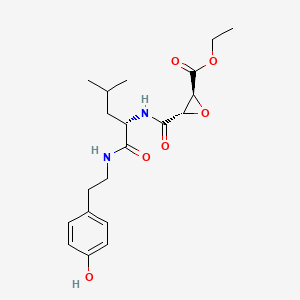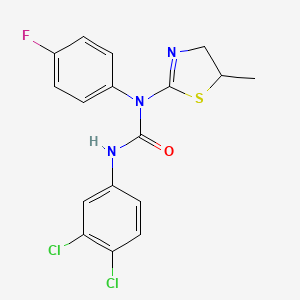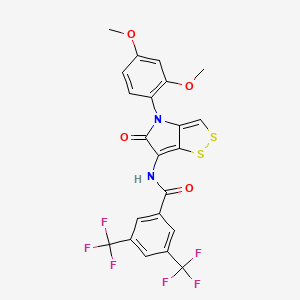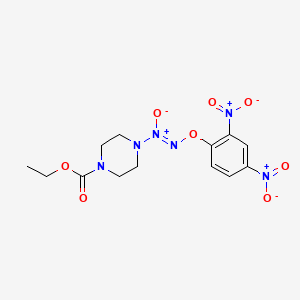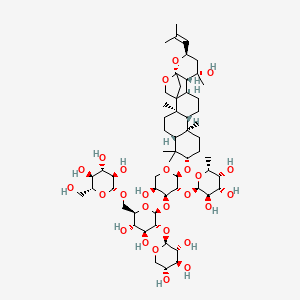
Jujuboside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jujuboside D is a triterpenoid saponin compound isolated from the seeds of Ziziphus jujuba Mill., commonly known as jujube. This compound is part of a larger group of bioactive saponins found in jujube, which have been traditionally used in various medicinal applications. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties
Wirkmechanismus
Target of Action
Jujuboside D is a dammarane-type saponin that can be isolated from the seeds of Ziziphus jujuba It’s known that this compound showed lipoxygenase-inhibiting activity . It also revealed a moderate inhibitory effect against pro-inflammatory cytokine TNF-a release in LPS-induced RAW 246.7 macrophages .
Mode of Action
It’s known that this compound interacts with its targets, leading to the inhibition of lipoxygenase and the release of pro-inflammatory cytokine tnf-a . This suggests that this compound may exert its effects by modulating inflammatory responses.
Biochemical Pathways
Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that this compound may influence pathways related to inflammation and immune response.
Result of Action
Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.
Action Environment
It’s known that the ziziphus genus, from which this compound is derived, is prevalent in subtropical and warm-temperate regions worldwide . This suggests that the plant’s growth environment may influence the production and potency of this compound.
Biochemische Analyse
Biochemical Properties
Jujuboside D is a complex molecule with a molecular weight of 1207.37 It interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
Jujuboside A and B, similar compounds to this compound, have been shown to have protective effects on neuronal cells, rescuing the loss of cell viability, activation of apoptosis, elevation of reactive oxygen species, and downregulation of the expression levels of superoxide dismutase, catalase, and glutathione peroxidase . While these effects have not been directly observed for this compound, it is possible that it may have similar cellular effects due to its structural similarity to Jujuboside A and B.
Molecular Mechanism
Studies on Jujuboside A, a similar compound, suggest that it may exert its effects at the molecular level through the activation of the aryl hydrocarbon receptor (AhR), leading to increased levels of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in estrogen metabolism . This mechanism could potentially apply to this compound due to its structural similarity to Jujuboside A.
Metabolic Pathways
Studies on Jujuboside A suggest that it may be involved in estrogen metabolism through the activation of CYP1A2 . Given the structural similarity between Jujuboside A and D, it is possible that this compound may be involved in similar metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Jujuboside D typically involves the extraction from the seeds of Ziziphus jujuba Mill. The process begins with the drying and pulverization of the seeds, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield. The use of automated systems and optimized extraction conditions enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Jujuboside D undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or acids (e.g., hydrochloric acid) under controlled temperatures.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Jujuboside D is part of a family of saponins found in jujube, including Jujuboside A, Jujuboside B, and Jujuboside C. While these compounds share similar structural features, this compound is unique in its specific bioactive profile and potency:
Jujuboside A: Known for its sedative and anxiolytic effects.
Jujuboside B: Exhibits strong antioxidant and anti-inflammatory properties.
Jujuboside C: Similar to Jujuboside A but with distinct pharmacokinetic properties
Eigenschaften
CAS-Nummer |
194851-84-8 |
|---|---|
Molekularformel |
C58H94O26 |
Molekulargewicht |
1207.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49+,50-,51+,52+,54+,55-,56+,57+,58+/m1/s1 |
InChI-Schlüssel |
KVKRFLVYJLIZFD-DNXUZUIXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Aussehen |
Solid powder |
melting_point |
223 - 225 °C |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Jujuboside D; Jujuboside A1; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
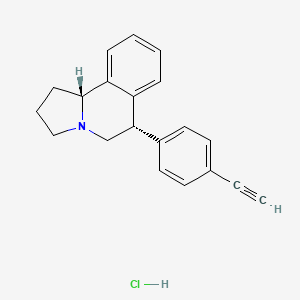
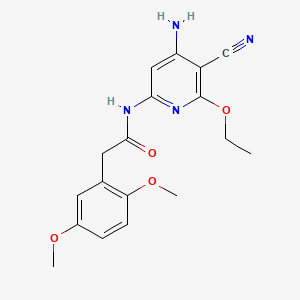
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)
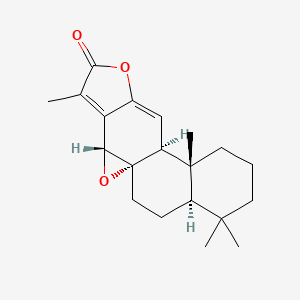
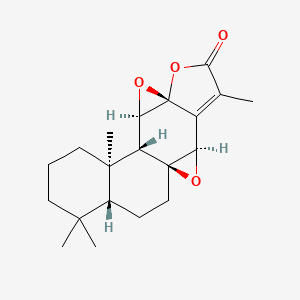

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)
